molecular formula C16H18Br2ClNO B1397628 4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride CAS No. 1220035-26-6

4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1397628
CAS No.: 1220035-26-6
M. Wt: 435.6 g/mol
InChI Key: DTQGZOONEPEOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is a chemically synthesized molecule that falls under the category of piperidine derivatives. It is characterized by the presence of a naphthyl group bonded to the piperidine ring via an oxy-methylene bridge, along with two bromine atoms attached to the naphthyl ring. The hydrochloride form indicates that it is a salt, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of 1,6-Dibromo-2-naphthol

    • Starting Material: : Naphthol.

    • Bromination: : Bromine is added to naphthol under controlled conditions to yield 1,6-dibromo-2-naphthol.

  • Formation of 1,6-Dibromo-2-naphthoxy Methyl Halide

    • Reactant: : 1,6-Dibromo-2-naphthol.

    • Reagent: : Methoxymethyl halide under basic conditions, resulting in the formation of the desired intermediate.

  • Reaction with Piperidine

    • The intermediate reacts with piperidine under reflux conditions to yield 4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine.

  • Formation of Hydrochloride Salt

    • Hydrochloric Acid: : The product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

  • Scale-Up Reactions: : In industrial settings, these reactions are scaled up using large reactors with stringent control over temperature and reaction times.

  • Purification: : Methods such as recrystallization, distillation, and chromatographic techniques are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the naphthyl ring, leading to quinone derivatives.

  • Reduction: : Reduction reactions can target the bromine atoms, potentially leading to dehalogenation.

  • Substitution: : The piperidine ring can participate in nucleophilic substitution reactions, which may involve replacing the bromine atoms with other nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, palladium on carbon.

  • Substitution Reagents: : Sodium methoxide, sodium ethoxide.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Dehalogenated naphthyl compounds.

  • Substitution: : Piperidine derivatives with varied functional groups.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis: : Used as an intermediate in the synthesis of complex organic molecules.

  • Analytical Chemistry: : Employed in studying reaction mechanisms and kinetics.

Biology

  • Biochemical Research: : Investigated for its effects on enzyme activity and protein interactions.

  • Cell Biology: : Explored for its potential in modulating cell signaling pathways.

Medicine

  • Pharmacology: : Researched for its possible therapeutic applications, including anti-inflammatory and anticancer activities.

  • Drug Development: : Examined as a lead compound in the development of new pharmaceuticals.

Industry

  • Material Science: : Utilized in the synthesis of novel polymers and materials.

Mechanism of Action

The mechanism by which 4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The bromine atoms and the oxy-methylene bridge are crucial for its binding affinity. The naphthyl group facilitates interactions with hydrophobic pockets, while the piperidine ring provides structural rigidity.

  • Molecular Targets: : Specific enzymes, cell surface receptors, and ion channels.

  • Pathways Involved: : Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Compared to other piperidine derivatives, 4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride stands out due to the presence of the dibromo naphthyl moiety, which enhances its reactivity and potential bioactivity.

Similar Compounds

  • 1-{[(2-Bromo-1-naphthyl)oxy]methyl}piperidine

  • 4-{[(3,4-Dichlorophenyl)oxy]methyl}piperidine

  • 4-{[(1-Naphthyl)oxy]methyl}piperidine

Properties

IUPAC Name

4-[(1,6-dibromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Br2NO.ClH/c17-13-2-3-14-12(9-13)1-4-15(16(14)18)20-10-11-5-7-19-8-6-11;/h1-4,9,11,19H,5-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQGZOONEPEOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220035-26-6
Record name Piperidine, 4-[[(1,6-dibromo-2-naphthalenyl)oxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Reactant of Route 5
4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.